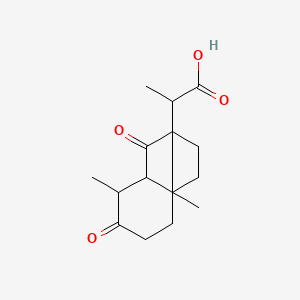

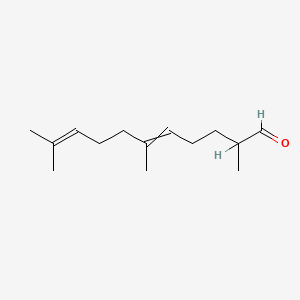

![molecular formula C19H24O5 B1214113 4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol CAS No. 408324-00-5](/img/structure/B1214113.png)

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

Descripción general

Descripción

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol, also known as 4-((R,R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl)benzol, is a natural product found in several plants and fungi. It is a polyphenol compound with a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The regioselective oxidative coupling of 4-hydroxystilbenes, such as resveratrol, leads to the synthesis of compounds like ε-viniferin, which possess various types of biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004). This process demonstrates the potential for creating bioactive dimers from simpler phenolic compounds, which could extend to the synthesis and application of the compound , given its structural features.

Precursors for Advanced Materials

Compounds with specific functional groups are valuable as precursors for advanced materials. For example, polyurethanes containing novel functionalities show promise for piezoelectric device applications due to their acceptable piezoelectric coefficients and thermal stability (Lee & Park, 2001). Similarly, the compound , with its dihydroxy and phenyl groups, may serve as a precursor for materials with special electrical, optical, or mechanical properties.

Inhibition Mechanisms for Drug Discovery

The study of compounds for their inhibition mechanisms against specific enzymes is crucial for drug discovery. For example, the inhibition mechanism of 4-(4-Hydroxyphenethyl)benzene-1,2-diol against Helicobacter pylori urease highlights its potential as a lead compound for the development of treatments for gastritis and peptic ulcer (Zhu-ping, 2012). This suggests that compounds with similar functional groups and configurations might also be explored for their biological activities and potential therapeutic applications.

Liquid-Crystalline Properties for Advanced Applications

The synthesis and phase behavior of polymers and copolymers based on specific dihydroxy and phenyl-substituted compounds indicate their potential for creating materials with unique properties, such as hexagonal columnar mesophases (Percec, Zuber, Cheng, & Zhang, 1992). These materials are of interest for a range of technologies, including displays and photovoltaic cells.

Mecanismo De Acción

Target of Action

It is known that similar compounds with hydroxyl groups have antioxidant properties .

Mode of Action

Compounds with similar structures are known to exhibit antioxidant activity by scavenging free radicals . The hydroxyl groups in these compounds play a crucial role in their antioxidant activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity.

Propiedades

IUPAC Name |

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTITIJKWVRJMS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Diarylheptanoid 1 exert its antiadipogenic effects?

A1: The research demonstrates that Diarylheptanoid 1 influences several metabolic pathways crucial for adipocyte differentiation and lipid accumulation. [] Specifically, it modulates 14 metabolites involved in the TCA cycle, glycolysis, amino acid metabolism, and purine catabolism. [] This modulation ultimately impacts energy metabolism, lipogenesis (fat production), and lipolysis (fat breakdown) within adipocytes. [] The study also reveals that Diarylheptanoid 1 affects the quantity and degree of unsaturation of long-chain free fatty acids and alters the levels of 171 lipids across 10 lipid classes in adipocytes. [] These findings suggest that Diarylheptanoid 1's antiadipogenic effects stem from its ability to disrupt multiple metabolic processes essential for adipocyte development and function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

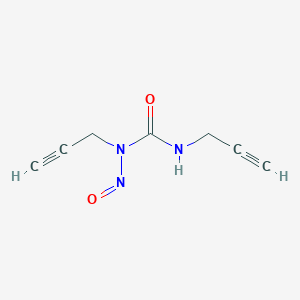

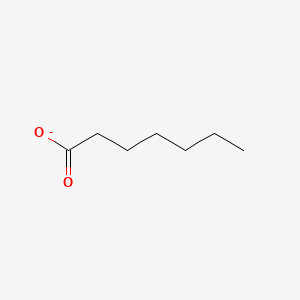

![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)

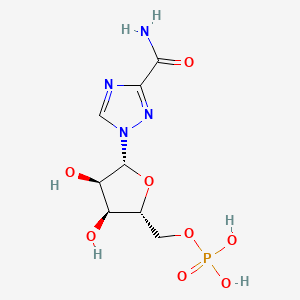

![2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-](/img/structure/B1214052.png)

![1-[(6-Chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B1214054.png)